molecular formula C9H6Cl2N2O2S B8324154 1,4-Dichloro-7-sulphamoylisoquinoline

1,4-Dichloro-7-sulphamoylisoquinoline

Cat. No.: B8324154
M. Wt: 277.13 g/mol
InChI Key: GYDCGSGYCLVGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-7-sulphamoylisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with two chlorine atoms at positions 1 and 4 and a sulphamoyl (-SO₂NH₂) group at position 6.

Properties

Molecular Formula

C9H6Cl2N2O2S

Molecular Weight

277.13 g/mol

IUPAC Name

1,4-dichloroisoquinoline-7-sulfonamide

InChI

InChI=1S/C9H6Cl2N2O2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H,(H2,12,14,15)

InChI Key

GYDCGSGYCLVGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural distinctions between 1,4-Dichloro-7-sulphamoylisoquinoline and related compounds from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Implications
This compound Cl (1,4), -SO₂NH₂ (7) ~276.07 Sulphamoyl, dichloro Enhanced solubility and target binding
(R)-7-(Azepan-3-ylamino)-8-chloro-... [1] Cl (8), -COOH (3), azepane, cyclopropyl ~452.9 (free acid) Carboxylic acid, fluoro, azepane Antibiotic activity (quinolone class)
7-Chloro-3-carboxylate derivative [3] Cl (7), -COO(benzyl), sulphonamido (N-linked) ~600 (estimated) Sulphonamido, benzyl ester Altered pharmacokinetics (ester hydrolysis)
5-Sulphonyl-diazepane isoquinoline [4] -SO₂-(diazepane), methyl 306.4 Sulphonyl, diazepane, +1 charge Cationic nature may affect membrane permeation

Functional Group Analysis

  • Sulphamoyl vs. In contrast, the carboxylic acid (-COOH) in [1] may limit membrane permeability due to ionization at physiological pH .
  • Halogen Substitution: The 1,4-dichloro pattern in the target compound likely increases lipophilicity compared to mono-chloro analogs (e.g., 7-chloro in [3], 8-chloro in [1]), which could enhance tissue penetration but reduce aqueous solubility.
  • Chiral and Bulky Substituents : Compounds like [1] and [4] incorporate chiral centers (azepane, diazepane) and bulky groups (cyclopropyl), which may influence stereoselective binding to biological targets but complicate synthesis .

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